1-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]pyrrolidin-2-one
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Overview
Description
1-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]pyrrolidin-2-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrrolidin-2-one ring attached to a hydroxy-diphenylethyl group, making it a versatile molecule in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 1-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]pyrrolidin-2-one can be achieved through several routes:
Amination and Cyclization of Functionalized Acyclic Substrates: This method involves the amination of acyclic substrates followed by cyclization to form the pyrrolidin-2-one ring.
Oxidation of Pyrrolidine Derivatives: Pyrrolidine derivatives can be oxidized to form the desired compound.
Ring Expansion of β-Lactams or Cyclopropylamides: This approach involves the ring expansion of β-lactams or cyclopropylamides to yield pyrrolidin-2-one derivatives.
Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
1-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A simpler analog with a similar core structure but lacking the hydroxy-diphenylethyl group.
Pyrrolidine-2,5-diones: Compounds with additional functional groups that provide different reactivity and biological profiles.
Prolinol: A related compound with a hydroxyl group and a pyrrolidine ring, used in similar applications.
Properties
CAS No. |
917966-13-3 |
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Molecular Formula |
C18H19NO2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
1-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C18H19NO2/c20-16-12-7-13-19(16)17(14-8-3-1-4-9-14)18(21)15-10-5-2-6-11-15/h1-6,8-11,17-18,21H,7,12-13H2/t17-,18+/m0/s1 |
InChI Key |
RJNYXJIWGTZNCP-ZWKOTPCHSA-N |
Isomeric SMILES |
C1CC(=O)N(C1)[C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)O |
Canonical SMILES |
C1CC(=O)N(C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
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